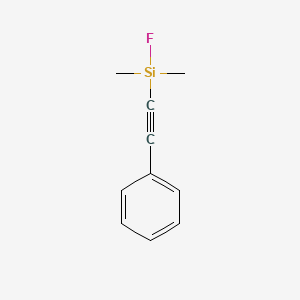
Fluoro-dimethyl-(2-phenylethynyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoro-dimethyl-(2-phenylethynyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a fluorine atom, two methyl groups, and a 2-phenylethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluoro-dimethyl-(2-phenylethynyl)silane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with a phenylethynyl lithium reagent, followed by fluorination using a suitable fluorinating agent such as hydrogen fluoride or a fluorine gas source. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems allows for the efficient handling of reactive intermediates and the optimization of reaction parameters to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Fluoro-dimethyl-(2-phenylethynyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be employed under mild conditions.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Fluoro-dimethyl-(2-phenylethynyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of fluoro-dimethyl-(2-phenylethynyl)silane involves its ability to form stable bonds with various substrates. The silicon atom can engage in nucleophilic substitution reactions, allowing the compound to modify surfaces or molecules. The phenylethynyl group provides additional reactivity, enabling the formation of π-conjugated systems that can interact with other chemical entities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl-(2-phenylethynyl)silane: Lacks the fluorine atom, resulting in different reactivity and properties.
Fluoro-dimethyl-(2-phenylethynyl)germane: Contains a germanium atom instead of silicon, leading to variations in chemical behavior.
Trimethyl-(2-phenylethynyl)silane: Contains an additional methyl group, affecting its steric and electronic properties.
Uniqueness
Fluoro-dimethyl-(2-phenylethynyl)silane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications where fluorine’s influence on chemical behavior is desired.
Eigenschaften
CAS-Nummer |
42591-61-7 |
|---|---|
Molekularformel |
C10H11FSi |
Molekulargewicht |
178.28 g/mol |
IUPAC-Name |
fluoro-dimethyl-(2-phenylethynyl)silane |
InChI |
InChI=1S/C10H11FSi/c1-12(2,11)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI-Schlüssel |
JBLGVGKEZWHBDW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C#CC1=CC=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


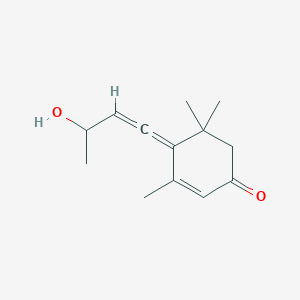
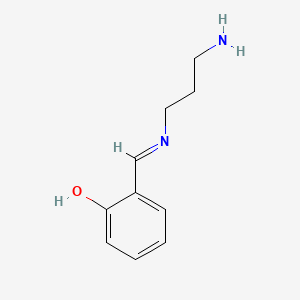
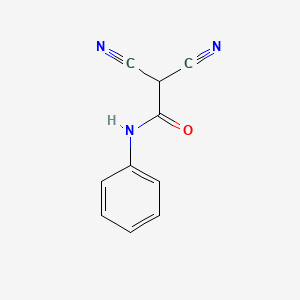
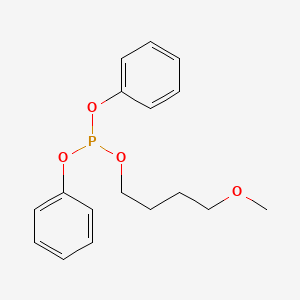

![1,2-Benzenediol, 4-[2-(diethylamino)ethyl]-](/img/structure/B14650747.png)

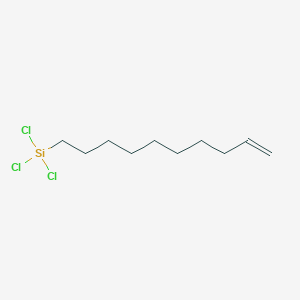
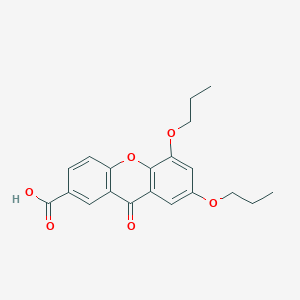
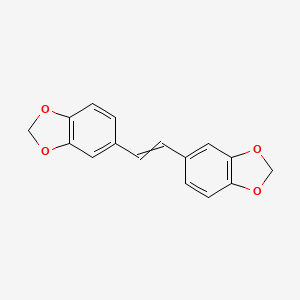


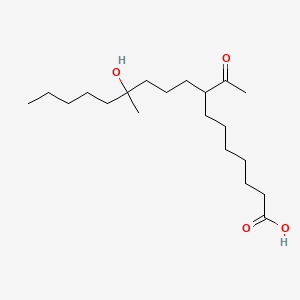
![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)
